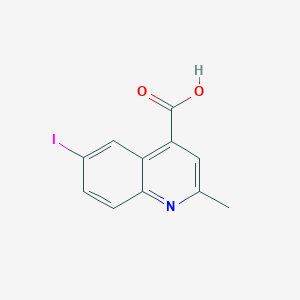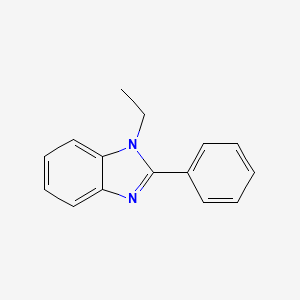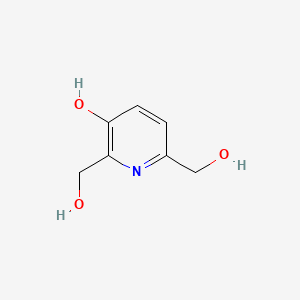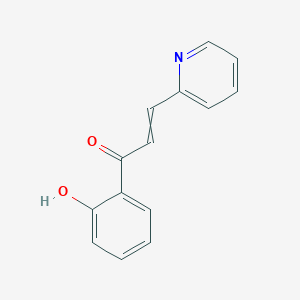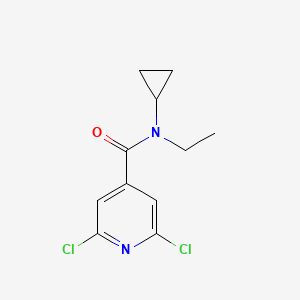
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves the reaction of 2,6-dichloronicotinic acid with cyclopropylamine and ethylamine under specific conditions. The reaction typically takes place in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dichloronicotinamide
- N-cyclopropylisonicotinamide
- N-ethylisonicotinamide
Uniqueness
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups attached to the nitrogen atom, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
20373-56-2 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
2,6-dichloro-N-cyclopropyl-N-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O/c1-2-15(8-3-4-8)11(16)7-5-9(12)14-10(13)6-7/h5-6,8H,2-4H2,1H3 |
Clé InChI |
UAPVKLXMGJZRAV-UHFFFAOYSA-N |
SMILES |
CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
SMILES canonique |
CCN(C1CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl |
| 20373-56-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


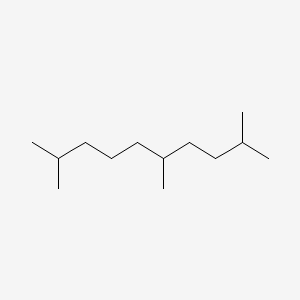
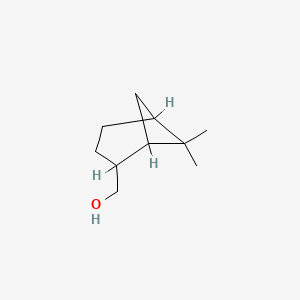



![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)


